N-Octylaminoethyl sodium thiosulfate
Description
Sodium thiosulfate (Na₂S₂O₃), a sulfur-containing compound, has diverse applications in medicine, industrial processes, and environmental remediation. Its pharmacological properties include calcium chelation, antioxidant activity, and vasodilation, making it useful in treating calciphylaxis and urolithiasis . Pharmacopeial standards define it as containing ≥99.0% purity (anhydrous basis), with identification via infrared absorption and sodium-specific tests . Safety protocols emphasize protective gear during handling to avoid respiratory or dermal exposure .
Properties
CAS No. |
73986-96-6 |
|---|---|
Molecular Formula |
C10H22NNaO3S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
sodium;1-(2-sulfonatosulfanylethylamino)octane |
InChI |
InChI=1S/C10H23NO3S2.Na/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14;/h11H,2-10H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
DMMCERNFJHTJFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCNCCSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylaminoethyl sodium thiosulfate typically involves the reaction of octylamine with ethylene oxide to form N-octylaminoethanol. This intermediate is then reacted with thiosulfuric acid to yield this compound. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality.
Purification steps: Including filtration, crystallization, and drying to obtain the pure compound.
Quality control: Analytical techniques such as HPLC and NMR to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Octylaminoethyl sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to sulfate using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation: Sodium sulfate.
Reduction: Various sulfur-containing compounds.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-Octylaminoethyl sodium thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use as an antidote for certain types of poisoning.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Octylaminoethyl sodium thiosulfate involves its interaction with molecular targets through the thiosulfate and amine groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and neutralizing reactive oxygen species. The amine group can interact with biological molecules, potentially modulating their activity and providing protective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium Chelators
Sodium thiosulfate is compared to other calcium-chelating agents like ethylenediaminetetraacetic acid (EDTA) and citrate derivatives.
In calciphylaxis, sodium thiosulfate’s dual anti-calcification and antioxidant effects provide an edge over EDTA, which lacks vasodilatory properties .
Anti-Urolithiatic Agents
Compared to sodium hydrogen sulfide (NaSH) and sodium sulfate, sodium thiosulfate shows moderate inhibition of calcium oxalate crystallization.
| Compound | Inhibition Efficiency | Mechanism |
|---|---|---|
| Sodium thiosulfate | Moderate (pH-dependent) | Ca²⁺ complexation, urine alkalinization |
| Sodium hydrogen sulfide | High | Strong Ca²⁺ binding, pH modulation |
| Sodium sulfate | Low | Limited ion interaction |
While NaSH outperforms sodium thiosulfate in vitro, the latter’s safety profile and oral bioavailability make it clinically preferable for long-term urolithiasis management .
Industrial Reducing Agents
In polyacrylamide (PAM) gel systems, sodium thiosulfate’s gelation behavior contrasts with other reducers like thiourea or ascorbic acid:
Sodium thiosulfate’s transient gels are advantageous for improving waterflood mobility in oil reservoirs without compromising injectivity, unlike thiourea’s persistent gels .
Key Research Findings
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